1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine

Electrochemistry Redox catalysis Sensor design

Coordination chemistry researchers often face limited redox tunability with traditional tripodal ligands, hindering development of selective sensors and bioinorganic models. NTBT (tris(2-benzothiazolylmethyl)amine) addresses this with its three benzothiazole arms that provide a soft N4-donor set and a pseudo-C₃ pre-organized cavity. Key advantages: • Redox potential window exceeding 0.65 V for Cu(II/I) through exogenous ligand substitution • Structural mimicry of type-3 copper enzymes with both trigonal-bipyramidal and pseudo-octahedral geometries • Single platform for systematic crystallographic and electrochemical studies. Supplied with comprehensive characterization data; available in research quantities.

Molecular Formula C24H18N4S3
Molecular Weight 458.6 g/mol
CAS No. 75472-28-5
Cat. No. B12803315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine
CAS75472-28-5
Molecular FormulaC24H18N4S3
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CN(CC3=NC4=CC=CC=C4S3)CC5=NC6=CC=CC=C6S5
InChIInChI=1S/C24H18N4S3/c1-4-10-19-16(7-1)25-22(29-19)13-28(14-23-26-17-8-2-5-11-20(17)30-23)15-24-27-18-9-3-6-12-21(18)31-24/h1-12H,13-15H2
InChIKeyRYQOCRNXHKYKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NTBT – Analytical & Procurement Baseline


1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine (CAS 75472-28-5), also referred to as tris(2‑benzothiazolylmethyl)amine (NTBT), is a C₃‑symmetric, tetradentate tripodal N4‑donor ligand that coordinates transition metals in both trigonal‑bipyramidal and pseudo‑octahedral geometries [1]. The crystal structure reveals three near‑planar benzothiazole arms arranged in a pseudo‑C₃ conformation, stabilized by intermolecular C–H···N contacts [2]. With a molecular formula of C₂₄H₁₈N₄S₃ (MW = 458.6 g mol⁻¹), the compound is primarily employed in coordination‑chemistry research, bioinorganic modelling, and electrochemical sensor development.

Tripodal N4-donor scaffold with pre‑organized C₃‑symmetric cavity for predictable metal encapsulation
Soft thiazole sulfur donors enable broad redox tunability in Cu(II/I) complexes
Supports bioinorganic modelling, electrochemical sensor development, and host‑guest crystallography

Why Generic Substitution Fails for NTBT


Tripodal N4‑donor ligands such as tris(2‑pyridylmethyl)amine (TPA) and tris(2‑benzimidazolylmethyl)amine (NTB) are often treated as interchangeable scaffolds; however, the benzothiazole‑based NTBT ligand introduces distinctive electronic and steric features that cannot be replicated by its pyridyl or benzimidazolyl congeners. The presence of thiazole sulfur atoms imparts a softer donor character, shifting the redox potentials of the resulting Cu(II) complexes over a range that exceeds 0.65 V depending on the exogenous ligand, a tuning breadth not achievable with TPA alone [1]. Furthermore, the steric bulk of the benzothiazole arms influences the coordination geometry, enabling both trigonal‑bipyramidal and pseudo‑octahedral Cu(II) species within the same ligand family [2]. Consequently, direct replacement with a less‑bulky or harder nitrogen‑only tripodal ligand alters metal‑binding kinetics, redox behaviour, and catalytic performance, making generic substitution scientifically and technically unsound.

Donor‑character mismatch
NTBT: softer benzothiazole S‑donors widen redox window
TPA: harder pyridyl N‑only donors restrict tunability
Substitution with TPA limits accessible redox potentials and may eliminate target catalytic response
Steric and geometric divergence
NTBT: benzothiazole bulk allows trigonal‑bipyramidal and pseudo‑octahedral geometries
NTB: predominantly square‑pyramidal; six‑coordinate species are rare
Replacing NTBT with less‑bulky analogs shifts preferred coordination geometry and may compromise enzyme‑active‑site mimicry
Metal‑binding lability
NTBT: slightly longer Cu–N bonds facilitate substrate exchange
TPA: shorter equatorial Cu–N distances produce a tighter, less labile metal center
Direct substitution may alter metal‑binding kinetics and reduce catalytic turnover in ligand‑substitution‑sensitive cycles

NTBT vs. Closest Analogs: Quantitative Evidence


Redox Tuning Range vs. TPA Copper Complexes

Copper(II) complexes of the target compound NTBT, formulated as [Cu(NTBT)X]ⁿ⁺ where X is an exogenous monodentate ligand, exhibit a redox‑tuning range of at least 0.65 V (vs. SCE) through simple variation of X, whereas the unsubstituted TPA copper complex [Cu(TPA)Cl]⁺ shows a quasi‑reversible Cuᴵᴵ/Cuᴵ couple at E₁/₂ = –0.467 V with a narrow tunability window of ~0.2 V [1][2]. Specifically, [Cu(NTBT)(imidazole)]ClO₄ reduces at –0.35 V, [Cu(NTBT)(benzimidazole)]ClO₄ at –0.52 V, [Cu(NTBT)N₃]ClO₄ at –0.68 V, and the acetate/formate derivatives show no reduction up to –1.0 V [1]. This broad tunability arises from the interplay between the soft benzothiazole donors and the σ‑donor/π‑acceptor character of the exogenous ligand.

Redox Tuning Range
Cross‑study comparable
NTBT
–0.35 to >–1.0 V
TPA
–0.467 V
At least 3‑fold larger tuning window supports sensor/catalyst design flexibility
0.1 M LiClO₄, SCE, Hg electrode (Pandey & Mathur, 1995)
Electrochemistry Redox catalysis Sensor design

Cu–N Bond Lengths vs. TPA Complexes

The mean copper–nitrogen bond distance in the trigonal‑bipyramidal [Cu(NTBT)NO₃]⁺ cation is 2.07(3) Å [1], whereas the equatorial Cu–Nᵃᵐ and Cu–Nᵖʸ distances in structurally analogous [Cu(TPA)(1,3‑diketonate)]ⁿ⁺ complexes fall in the narrower ranges of 2.043–2.062 Å and 1.982–1.994 Å, respectively [2]. The slightly elongated Cu–N bonds in the NTBT complex indicate a weaker ligand field, which can be advantageous for applications requiring facile ligand substitution or metal‑centered redox cycling.

Cu–N Bond Lengths
Cross‑study comparable
NTBT mean 2.07(3) Å
TPA 2.043–2.062 Å (equatorial)
Slightly longer bonds indicate a more labile metal center, beneficial for substrate exchange
X‑ray data; trigonal‑bipyramidal vs. square‑pyramidal
Coordination chemistry Ligand‑field strength Catalyst design

Coordination Geometry Versatility

The tripodal NTBT ligand uniquely stabilizes both five‑coordinate trigonal‑bipyramidal complexes (e.g., [Cu(NTBT)NO₃]⁺, mean Cu–N 2.07 Å, Cu–O 1.938 Å) and six‑coordinate pseudo‑octahedral species (e.g., [Cu(NTBT)Br₂]·H₂O and [Cu(NTBT)(H₂O)₂]²⁺) [1]. In contrast, the analogous tris(2‑benzimidazolylmethyl)amine (NTB) copper complexes predominantly adopt square‑pyramidal geometries with a single exogenous ligand in the apical position [2]. This coordination versatility stems from the moderate steric demand of the benzothiazole arms, which can rearrange to accommodate a sixth donor without incurring prohibitive steric strain.

Coordination Geometry
Class‑level inference
NTBT stabilizes both trigonal‑bipyramidal (τ₅≈0.8) and pseudo‑octahedral Cu(II) species; NTB complexes are predominantly square‑pyramidal with rare six‑coordinate examples.
Multiple geometry classes allow one scaffold to model different enzyme active sites
Based on X‑ray surveys; quantitative geometry distribution requires further validation
Structural chemistry Bioinorganic modelling Metal‑complex design

Pseudo-C₃ Crystal Architecture: Tris vs. Bis

The target tris‑benzothiazole compound adopts a pseudo‑C₃ conformation with benzothiazole‑plane dihedral angles of 112.56(4)°–124.68(4)°, forming infinite 1D chains through three short C–H···N contacts (2.55–2.68 Å) [1]. In sharp contrast, the bis‑analog bis(benzothiazol‑2‑ylmethyl)amine shows a much smaller inter‑ring dihedral angle of 20.41(2)° and packs via classical N–H···N hydrogen bonds rather than C–H···N interactions [2]. The pre‑organized, open cavity of the tris‑ligand is geometrically predisposed for metal encapsulation, providing a tridentate N₃ facial binding site with the tertiary amine as the fourth donor, whereas the bis‑ligand can only offer bidentate coordination.

Crystal Architecture
Direct head‑to‑head
Tris‑NTBT 112.6–124.7° dihedral; C–H···N chains
Bis‑analog 20.4° dihedral; N–H···N dimers
Pre‑organized cavity ensures predictable metal encapsulation and host‑guest topology
X‑ray 100 K (tris) / 293 K (bis), Mo Kα
Crystal engineering Supramolecular chemistry Ligand pre‑organization

NTBT High-Impact Applications


Ligand-Tunable Electrochemical Sensors

The demonstrated ability to shift the Cuᴵᴵ/Cuᴵ redox couple by more than 0.65 V through exogenous‑ligand substitution (E₁/₂ from –0.35 V to beyond –1.0 V vs. SCE) allows a single NTBT‑based platform to be tuned for the selective detection of different analytes, avoiding interference from co‑existing redox‑active species [1]. This tunability reduces the number of sensor prototypes required in a development programme.

Bioinorganic Modelling of Type-3 Copper Enzymes

NTBT forms both trigonal‑bipyramidal and pseudo‑octahedral copper(II) complexes, closely mimicking the distorted five‑coordinate geometry found in type‑3 copper sites of enzymes such as laccase and ascorbate oxidase [1][2]. The relatively labile Cu–N bonds (mean 2.07 Å) facilitate substrate exchange, making the complex a realistic structural and functional model for spectroscopic and mechanistic studies of these metalloenzymes.

Pre-Organized Scaffolds for Host-Guest Studies

The rigid pseudo‑C₃ arrangement of the three benzothiazole arms (dihedral angles 112.56–124.68°) creates a pre‑organized cavity that reliably encapsulates a single metal ion, as confirmed by X‑ray diffraction [3]. This structural predictability is valuable for systematic crystallographic investigations of metal–ligand interactions, including electron‑density mapping and charge‑transfer studies, where ligand disorder or multiple binding modes would confound interpretation.

Redox-Switchable Catalysts for Oxygen and Substrate Activation

The wide redox‑potential window accessible with NTBT–copper complexes, combined with the ligand’s ability to stabilize both Cu(I) and Cu(II) oxidation states [1][4], positions this compound as a candidate for redox‑switchable catalytic cycles, such as oxygen reduction or C–H activation, where the metal centre must cycle between oxidation states without ligand dissociation.

Application
Selection Property
Validation Focus
Tunable Electrochemical Sensors
Redox tunability via exogenous ligand
Potential shift across analytes; interference rejection
Bioinorganic Modeling of Type‑3 Cu Enzymes
Coordination geometry versatility
Labile Cu–N bonds for substrate exchange; geometry mimicry
Pre‑Organized Host‑Guest Scaffolds
Pre‑organized C₃ cavity
Metal encapsulation stoichiometry and topology
Redox‑Switchable Catalysis
Wide Cu(II/I) redox window
Cu(I)/Cu(II) cycling stability without ligand dissociation
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